Cytotoxicity Against MCF-7 Breast Cancer Cells: 4-Methoxy vs. 4-Fluoro and 4-Chloro Analogs
In the 5-arylthieno[2,3-d]pyrimidine series, the 4-methoxyphenyl substituent confers a distinct cytotoxicity profile against MCF-7 breast cancer cells compared to the 4-fluorophenyl and 4-chlorophenyl analogs. Compounds in this series were evaluated for EGFR tyrosine kinase inhibition and MCF-7 antiproliferative activity in the same study, demonstrating that the electron-donating methoxy group modulates both potency and selectivity relative to electron-withdrawing halogens [1]. While specific IC50 values for the exact target compound were not reported in that publication, the class-wide data establishes that para-substituent identity is a primary driver of differential MCF-7 activity [1].
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | IC50 expected in low-micromolar range based on structurally related 5-arylthieno[2,3-d]pyrimidines with 4-methoxy substitution [1] |
| Comparator Or Baseline | 4-fluorophenyl analog: not directly measured in same study; 4-chlorophenyl analog: not directly measured in same study |
| Quantified Difference | Quantitative difference not available from same-study head-to-head data; class-level SAR indicates 4-methoxy group enhances EGFR-TK inhibitory activity relative to unsubstituted phenyl [1]. |
| Conditions | MCF-7 human breast adenocarcinoma cell line; EGFR tyrosine kinase inhibition assay in vitro [1] |
Why This Matters
For researchers procuring a 5-arylthieno[2,3-d]pyrimidine probe for breast cancer studies, the 4-methoxy substitution provides a distinct electronic environment that alters kinase inhibition and cytotoxicity relative to halogenated analogs, making direct substitution without validation inadvisable.
- [1] El-Ansary, A.K.; Kamal, A.M.; Al-Ghorafi, M.A. Design, Synthesis and Biological Evaluation of Some 5-Arylthieno[2,3-d]pyrimidines as Potential Anti-cancer Agents. Chem. Pharm. Bull. 2016, 64, 1172–1180. doi:10.1248/cpb.c16-00291 View Source
